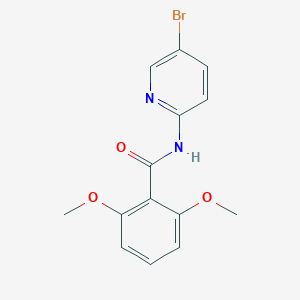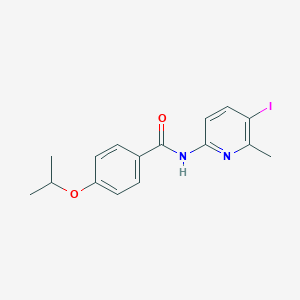
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Studies have shown that 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has also been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new pain-relieving drugs. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has also been shown to enhance the growth and yield of crops, making it a potential candidate for use in agriculture. In addition, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide is also relatively stable and can be stored for long periods without degradation. However, one limitation of using 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide. One area of interest is the development of new pain-relieving drugs based on the anti-inflammatory and analgesic effects of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide. Another area of interest is the use of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide as a plant growth regulator to enhance crop yields. Additionally, further research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide and its potential applications in material science.
Synthesemethoden
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-propyl-2H-tetrazol-5-ylamine with 2,2-dimethylpropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs. In agriculture, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been used as a plant growth regulator, enhancing the growth and yield of crops. In material science, 2,2-dimethyl-N-(2-propyl-2H-tetrazol-5-yl)propanamide has been used as a monomer for the synthesis of new polymers with unique properties.
Eigenschaften
Molekularformel |
C9H17N5O |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2-propyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C9H17N5O/c1-5-6-14-12-8(11-13-14)10-7(15)9(2,3)4/h5-6H2,1-4H3,(H,10,12,15) |
InChI-Schlüssel |
GJEKUDOUEJAFOP-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C(C)(C)C |
Kanonische SMILES |
CCCN1N=C(N=N1)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)



![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)